(6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinoline core substituted with a chloro group, a tosyl group, and a pyrrolidinyl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidinyl Methanone Moiety: This step may involve the reaction of the intermediate with pyrrolidine and a suitable carbonyl source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the quinoline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the chloro and tosyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-Chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Lacks the tosyl group.
(4-Tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone: Lacks the chloro group.
(6-Chloro-4-tosylquinolin-3-yl)methanone: Lacks the pyrrolidinyl moiety.
Uniqueness
(6-Chloro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of the chloro, tosyl, and pyrrolidinyl methanone groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSFOHKQHRIWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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